molecular formula C12H13F4N B12077892 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine

Cat. No.: B12077892
M. Wt: 247.23 g/mol
InChI Key: PLPJRUPOKDNJFL-UHFFFAOYSA-N
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Description

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making these compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the piperidine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In an industrial setting, the production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The process may include steps such as diazotization, cyclization, and chlorination, followed by purification and isolation of the final product .

Chemical Reactions Analysis

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

For example, in an oxidation reaction, the compound may be treated with potassium permanganate to introduce additional functional groups. In a reduction reaction, lithium aluminum hydride can be used to reduce specific functional groups, leading to the formation of different products. Substitution reactions often involve the use of nucleophiles to replace specific atoms or groups within the molecule .

Scientific Research Applications

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique properties, such as high stability and reactivity, make it valuable in the development of new materials and catalysts .

In biology and medicine, this compound is studied for its potential therapeutic effects. The presence of fluorine atoms can enhance the biological activity of the compound, making it a candidate for drug development. It is also used in the study of enzyme interactions and receptor binding, providing insights into molecular mechanisms and pathways .

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new pesticides and drugs, contributing to advancements in agriculture and healthcare .

Mechanism of Action

The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to receptors and enzymes, leading to increased biological activity. This interaction can modulate various biochemical pathways, resulting in therapeutic effects .

For example, the compound may act as an inhibitor of specific enzymes, blocking their activity and preventing the progression of certain diseases. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to desired biological outcomes .

Comparison with Similar Compounds

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine can be compared with other similar compounds, such as 4-(trifluoromethyl)phenol and 3-(trifluoromethyl)phenol. These compounds also contain trifluoromethyl groups, but their structures and properties differ .

Compared to 4-(trifluoromethyl)phenol, this compound has a more complex structure, which can result in different reactivity and biological activity. The presence of the piperidine ring in this compound adds to its uniqueness, making it suitable for specific applications in drug development and materials science .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties, such as high stability and reactivity, make it a valuable building block for the synthesis of complex molecules. The compound’s potential therapeutic effects and industrial applications highlight its importance in scientific research and development.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h5-8,17H,1-4H2

InChI Key

PLPJRUPOKDNJFL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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